(1-Isopropylpiperidin-3-yl)methanamine chemical properties
(1-Isopropylpiperidin-3-yl)methanamine chemical properties
Executive Summary
(1-Isopropylpiperidin-3-yl)methanamine (CAS: 875400-96-7) is a bifunctional heterocyclic building block critical to modern medicinal chemistry. Characterized by a saturated piperidine core, a sterically demanding N-isopropyl group, and a chemically versatile primary aminomethyl arm, this compound serves as a "privileged scaffold" in the design of G-Protein Coupled Receptor (GPCR) antagonists (specifically CCR2/CCR5) and kinase inhibitors. Its structural value lies in its ability to introduce basicity and three-dimensionality (Fsp3 character) into drug candidates, improving aqueous solubility and metabolic stability compared to planar aromatic linkers.
Chemical Identity & Structural Analysis
The molecule exists predominantly in a chair conformation. The bulky isopropyl group at the N1 position dictates the steric environment, often forcing substituents at the C3 position into an equatorial orientation to minimize 1,3-diaxial interactions.
| Attribute | Detail |
| IUPAC Name | (1-Propan-2-ylpiperidin-3-yl)methanamine |
| CAS Number | 875400-96-7 |
| Molecular Formula | C |
| Molecular Weight | 156.27 g/mol |
| SMILES | CC(C)N1CCCC(C1)CN |
| Chirality | Contains one chiral center at C3.[1][2][3][4] Commercial supplies are often racemic, but enantiopure (R) and (S) forms are critical for binding affinity. |
Physicochemical Profile
Understanding the acid-base profile is crucial for extraction and formulation. The molecule contains two basic nitrogen centers with distinct steric and electronic environments.
| Property | Value (Experimental/Predicted) | Implications for Drug Design |
| LogP | ~0.85 | Moderate lipophilicity; good blood-brain barrier (BBB) penetration potential. |
| pKa (N1 - Tertiary) | ~10.1 | Protonated at physiological pH; contributes to solubility. |
| pKa (Exocyclic - Primary) | ~10.5 | Highly basic; primary site for amide coupling or reductive amination. |
| Boiling Point | ~215°C (at 760 mmHg) | High boiling point requires vacuum distillation for purification. |
| Density | ~0.89 g/cm³ | Liquid at room temperature; easy to handle in automated dispensing. |
Synthetic Methodologies
The most robust industrial route utilizes Ethyl Nipecotate as the starting material. This pathway avoids the use of unstable aldehydes and allows for scalable production.
Diagram 1: Industrial Synthesis Pathway
Caption: Step-wise conversion of Ethyl Nipecotate to the target diamine via alkylation, amidation, and reduction.
Detailed Protocol: Route A (Ethyl Nipecotate)
Step 1: N-Alkylation
-
Reagents: Ethyl nipecotate (1.0 eq), 2-Bromopropane (1.2 eq), Potassium Carbonate (2.0 eq), Acetonitrile (ACN).
-
Procedure: Dissolve ethyl nipecotate in ACN. Add K
CO and 2-bromopropane. Reflux for 12-16 hours. -
Workup: Filter inorganic salts. Concentrate filtrate. Partition between water and Ethyl Acetate (EtOAc). Dry organic layer (MgSO
) and concentrate. -
Checkpoint: Verify formation of Ethyl 1-isopropylpiperidine-3-carboxylate by LC-MS (M+H: ~200).
Step 2: Amidation
-
Reagents: Intermediate from Step 1, 7N Ammonia in Methanol.
-
Procedure: Dissolve ester in 7N NH
/MeOH in a sealed pressure vessel. Heat to 60°C for 24-48 hours. -
Workup: Concentrate in vacuo to yield the crude carboxamide.
-
Note: This step can be slow; catalytic Sodium Cyanide (NaCN) can accelerate the reaction but introduces toxicity hazards.
Step 3: Reduction (Critical Step)
-
Reagents: Lithium Aluminum Hydride (LiAlH
, 2.5 eq), Anhydrous THF. -
Procedure: Cool THF solution of LiAlH
to 0°C under Nitrogen. Dropwise add the carboxamide (dissolved in THF). Allow to warm to Room Temperature (RT) then reflux for 4 hours. -
Quench (Fieser Method): Cool to 0°C. Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL).
-
Purification: Filter the granular precipitate. Distill the filtrate under reduced pressure to obtain the pure oil.
Reactivity & Derivatization
The molecule features two nucleophilic sites. The primary amine (exocyclic) is sterically unhindered and highly reactive, while the tertiary amine (endocyclic) is sterically crowded by the isopropyl group and the ring structure.
Diagram 2: Chemoselective Reactivity Profile
Caption: The primary amine dominates nucleophilic attacks, while the tertiary amine acts primarily as a proton acceptor.
Key Selectivity Insight: In standard amide coupling conditions (e.g., HATU, DIPEA), the primary amine reacts exclusively. Protection of the tertiary amine is unnecessary as it is fully alkylated. However, during acidic workups, both nitrogens will protonate, significantly increasing water solubility. Extraction must be performed at pH > 12 to ensure the diamine is in the free base form for organic solvent extraction.
Medicinal Chemistry Applications
This compound is a classic Bioisostere . It is frequently used to replace:
-
Cyclopentyl amines: To improve solubility (N-atom protonation).
-
Phenyl rings: To introduce "Fsp3" character (saturation), which correlates with higher clinical success rates by reducing non-specific binding and improving metabolic stability.
Case Study: CCR2 Antagonists Research into CCR2 antagonists (e.g., for rheumatoid arthritis or neuropathic pain) often utilizes the 3-aminopiperidine scaffold. Although PF-4254196 utilizes a cyclopentyl core [1], the piperidine analog is a common strategy to modulate the hERG liability often associated with lipophilic amines. The isopropyl group anchors the molecule in hydrophobic pockets of the receptor, while the exocyclic amine extends to form hydrogen bonds with key residues (e.g., Glu291 in CCR2).
Diagram 3: SAR Decision Tree (Scaffold Hopping)
Caption: Strategic rationale for incorporating the (1-isopropylpiperidin-3-yl)methanamine scaffold in drug design.
Handling & Safety Information
Signal Word: DANGER
| Hazard Class | H-Code | Statement |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage. |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Sensitization | H317 | May cause an allergic skin reaction. |
Storage:
-
Store under inert atmosphere (Nitrogen or Argon).
-
Hygroscopic: Keep tightly sealed to prevent carbonate formation (reaction with CO
in air). -
Incompatible with strong oxidizing agents and acid chlorides.
References
-
Hughes, R. O., et al. (2011). "Discovery of ((1S,3R)-1-isopropyl-3-((3S,4S)-3-methoxy-tetrahydro-2H-pyran-4-ylamino)cyclopentyl)(4-(5-(trifluoromethyl)pyridazin-3-yl)piperazin-1-yl)methanone, PF-4254196, a CCR2 antagonist with an improved cardiovascular profile."[2] Bioorganic & Medicinal Chemistry Letters, 21(9), 2626-2630.[2]
-
PubChem.[3][4] (n.d.). "Compound Summary: (1-Isopropylpiperidin-3-yl)methanamine." National Library of Medicine.
-
Hit2Lead. (n.d.). "1-(1-isopropylpiperidin-3-yl)methanamine Properties and Commercial Availability." ChemBridge.
-
Master Organic Chemistry. (2017).[3][4][5][6] "Reductive Amination: Mechanism and Applications."
Sources
- 1. Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of ((1S,3R)-1-isopropyl-3-((3S,4S)-3-methoxy-tetrahydro-2H-pyran-4-ylamino)cyclopentyl)(4-(5-(trifluoromethyl)pyridazin-3-yl)piperazin-1-yl)methanone, PF-4254196, a CCR2 antagonist with an improved cardiovascular profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [(3R)-1-benzylpyrrolidin-3-yl]methanamine | C12H18N2 | CID 1519423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenyl-(1-piperidin-1-ylcyclopentyl)methanamine | C17H26N2 | CID 3030380 - PubChem [pubchem.ncbi.nlm.nih.gov]
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